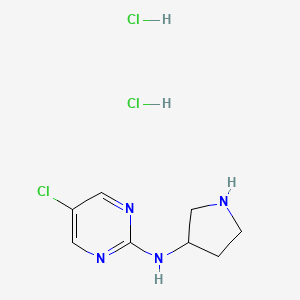
5-氯-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐
描述
The compound “5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride” is a derivative of pexidartinib, a kinase inhibitor drug . The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .
Synthesis Analysis
The synthetic route of related compounds involves using 5-chloro-3-nitropyrazolo as a starting material, through substitution reaction with pyrrolidine or morpholine to obtain intermediate 2, and then through reduction reaction to obtain intermediate 3 . This is followed by acylation with phenyl chloroformate to obtain intermediates 4, and finally reacted with heterocyclic compounds to obtain the derivatives .Molecular Structure Analysis
In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution reactions, reduction reactions, and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, a related compound has a yield of 76%, melting point of 212–214 ℃, and various characteristic peaks in its ATR-FTIR and NMR spectra .科学研究应用
合成和表征
5-氯-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐在各种合成和表征背景下得到了探索。其衍生物已参与导致多样杂环化合物形成的反应。一项研究描述了稳定的甜菜碱嘧啶胺衍生物的合成和表征,展示了涉及三氯嘧啶上吡咯烷基和吡啶基的亲核取代反应。这些反应产生了一系列杂环盐和胺衍生物,表明该化合物在生成新型化学实体方面的实用性(Schmidt, 2002)。
抗菌和抗癌评价
5-氯-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐的衍生物已被评估其潜在的生物活性。例如,从相关嘧啶化合物合成的新型嘧啶并[4′,5′:5,6][1,4]噻吩[2,3-b]喹喔啉衍生物显示出中等抗菌活性,突显了该化合物在开发抗菌剂方面的相关性(Afrough et al., 2019)。另一项研究合成并评估了含氯酸和苦味酸的嘧啶盐的抗菌和抗癌活性,展示了嘧啶衍生物在药物化学中的多功能性(Mallikarjunaswamy et al., 2013)。
杂环化合物合成
5-氯-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐的结构框架有助于合成复杂的杂环系统。一个显著的例子是合成高度取代的2,3-二氢嘧啶并[4,5-d]嘧啶-4(1H)-酮,展示了该化合物在生成具有潜在药理应用的多样杂环结构方面的实用性(Xiang et al., 2011)。
作用机制
Target of Action
Similar compounds have been found to interact with various receptor tyrosine kinases .
Mode of Action
For instance, similar compounds have been found to inhibit multiple receptor tyrosine kinases .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, leading to downstream effects such as apoptosis .
Pharmacokinetics
Similar compounds have been found to exhibit good physicochemical properties and biological characteristics .
Result of Action
Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
未来方向
The future directions for this compound could involve further studies on its biological and physicochemical properties . Given the therapeutic importance of pexidartinib, knowledge of the structure of this compound and the analysis of its intermolecular interactions provide valuable information for further studies .
生化分析
Biochemical Properties
5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enzymes such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . Additionally, the pyrimidine moiety can interact with kinases, which are crucial for cell signaling and regulation . These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes.
Cellular Effects
The effects of 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, the compound can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to various proteins, which influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling pathways .
属性
IUPAC Name |
5-chloro-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSQEHGQYKLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=N2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


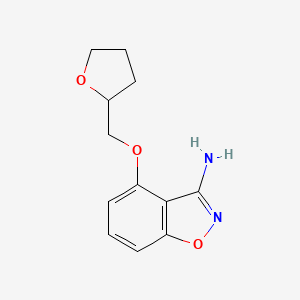
![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)
![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)

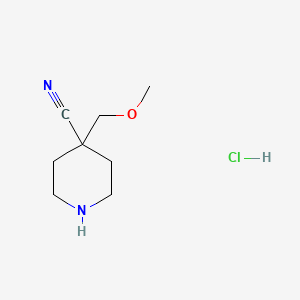
![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)
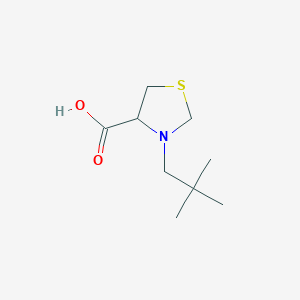
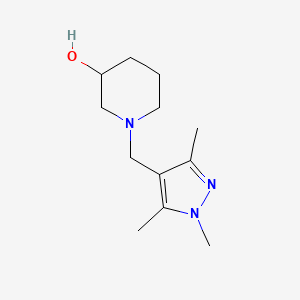
![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)
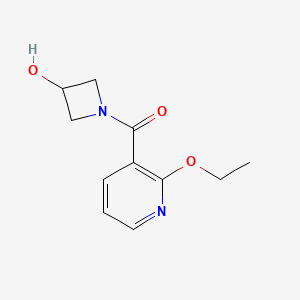
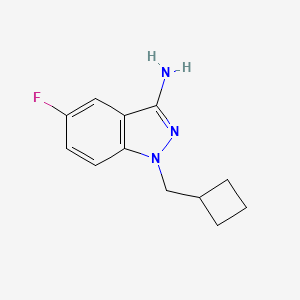
![Methyl 3-amino-3a,4,5,9b-tetrahydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1474092.png)
![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)
![Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474095.png)
